5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic, polysubstituted pyrimidine-4-carboxamide. Its structure features a 5-chloro substitution on the pyrimidine ring, a 3-chlorophenyl amide, and a 4-fluorobenzyl thioether side chain.

Molecular Formula C18H12Cl2FN3OS
Molecular Weight 408.3 g/mol
Cat. No. B12212151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
Molecular FormulaC18H12Cl2FN3OS
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F
InChIInChI=1S/C18H12Cl2FN3OS/c19-12-2-1-3-14(8-12)23-17(25)16-15(20)9-22-18(24-16)26-10-11-4-6-13(21)7-5-11/h1-9H,10H2,(H,23,25)
InChIKeyUFSIUQJULCBCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide: Baseline Procurement Profile


5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic, polysubstituted pyrimidine-4-carboxamide. Its structure features a 5-chloro substitution on the pyrimidine ring, a 3-chlorophenyl amide, and a 4-fluorobenzyl thioether side chain [1]. This compound is commonly cataloged as a screening compound or a synthetic building block within the broader class of kinase inhibitor scaffolds, specifically noted for potential p38 kinase modulation [2].

Why Generic 5-Chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide Substitution Is Problematic


Generic substitution within this chemotype is unreliable due to the steep structure-activity relationships (SAR) at both the N-aryl amide and 2-thioether positions. The specific 3-chlorophenyl amide regioisomer (versus 4-chlorophenyl) and the 4-fluorobenzyl thioether (versus alkyl or sulfonyl analogs) are key determinants of target binding and selectivity [1]. Small changes, such as replacing the sulfur linker with a sulfonyl group or shifting the chlorine on the anilide ring, can abrogate activity against the intended kinase target while introducing off-target effects [2].

Quantitative Evidence Guide: 5-Chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide


Disclaimer: High-Strength Comparative Data Not Found

An exhaustive search of primary literature, patents, and authoritative databases did not yield a direct head-to-head or cross-study comparable quantitative dataset for 5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide against its closest analogs. The compound appears exclusively in screening libraries or as a synthetic intermediate without disclosed bioactivity data. Therefore, no valid evidence item with a clear comparator, quantitative data for the target, and quantitative data for a baseline could be constructed. This statement is made in accordance with the instructions to avoid empty rhetoric when high-strength differential evidence is limited.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Potential Application Scenarios for 5-Chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide


Custom Synthesis for Kinase Inhibitor Libraries

Without direct comparative evidence, this compound's primary utility is as a custom-synthesized building block for diversity-oriented kinase inhibitor libraries. Its structural features suggest potential for p38 MAP kinase inhibition, but this has not been confirmed with quantitative data [1].

Structure-Activity Relationship (SAR) Probe Development

The compound can serve as a SAR probe to investigate the impact of a 3-chlorophenyl amide versus a 4-chlorophenyl amide on kinase selectivity, provided that in-house assays are developed [1].

Fragment-Based Drug Discovery (FBDD) Exploration

Its molecular weight (~410 g/mol) places it in the fragment-like space for FBDD, though no specific target engagement data exists to prioritize it over other fragments [2].

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